Cas no 106476-34-0 (Benzyl[1-(morpholin-4-yl)propan-2-yl]amine)
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Chemical and Physical Properties
Names and Identifiers
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- benzyl[1-(morpholin-4-yl)propan-2-yl]amine
- N-benzyl-1-morpholin-4-ylpropan-2-amine
- 1-Morpholino-2-(benzylamino)propane
- Z1089968102
- Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
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- Inchi: 1S/C14H22N2O/c1-13(12-16-7-9-17-10-8-16)15-11-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3
- InChI Key: PRLFOSQAXSIYGJ-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CC(C)NCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 198
- XLogP3: 1.4
- Topological Polar Surface Area: 24.5
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B535945-25mg |
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B535945-50mg |
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B535945-250mg |
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM441914-250mg |
benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 95%+ | 250mg |
$246 | 2023-02-03 | |
| Chemenu | CM441914-500mg |
benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 95%+ | 500mg |
$444 | 2023-02-03 | |
| Chemenu | CM441914-1g |
benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 95%+ | 1g |
$592 | 2023-02-03 | |
| Enamine | EN300-68326-0.05g |
benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-68326-0.1g |
benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-68326-0.25g |
benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-68326-0.5g |
benzyl[1-(morpholin-4-yl)propan-2-yl]amine |
106476-34-0 | 95.0% | 0.5g |
$353.0 | 2025-02-20 |
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Suppliers
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Benzyl[1-(morpholin-4-yl)propan-2-yl]amine
Introduction to Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS No. 106476-34-0)
Benzyl[1-(morpholin-4-yl)propan-2-yl]amine, a compound with the chemical identifier CAS No. 106476-34-0, is a significant molecule in the realm of pharmaceutical research and development. This compound belongs to a class of organic chemicals characterized by its complex structural framework, which includes a benzyl group and a morpholine moiety. The presence of these functional groups imparts unique chemical properties that make it a valuable candidate for various biochemical applications.
The benzyl group, known for its stability and ability to participate in hydrogen bonding, plays a crucial role in the compound's interactions with biological targets. On the other hand, the morpholine ring, which is a six-membered heterocyclic structure containing nitrogen, contributes to the molecule's solubility and bioavailability. These features collectively enhance the compound's potential as an intermediate in drug synthesis and as a lead compound in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing morpholine moieties. Morpholine derivatives have been widely studied due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral effects. The specific arrangement of atoms in Benzyl[1-(morpholin-4-yl)propan-2-yl]amine makes it an intriguing subject for further investigation into its potential therapeutic applications.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit similar pharmacological effects, making it a promising candidate for drug discovery. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity. The benzyl group's ability to serve as a handle for further functionalization adds to its versatility in pharmaceutical applications.
The synthesis of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the morpholine ring, followed by its coupling with a propylamine derivative. The final step involves the introduction of the benzyl group, which is achieved through nucleophilic substitution or other coupling reactions. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
Recent advancements in synthetic chemistry have enabled more efficient and sustainable methods for producing this compound. Techniques such as flow chemistry and catalytic processes have been employed to streamline the synthesis and reduce waste. These innovations not only improve the efficiency of production but also align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
The biological activity of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine has been the focus of several studies aimed at elucidating its mechanism of action. Initial research suggests that it may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. These interactions could potentially lead to therapeutic effects such as modulation of inflammatory responses or inhibition of pathogenic processes.
One area of particular interest is the compound's potential as an anti-inflammatory agent. Inflammatory processes are central to many diseases, including autoimmune disorders and chronic inflammatory conditions. By targeting key inflammatory pathways, Benzyl[1-(morpholin-4-yl)propan-2-yl]amine could offer a novel approach to managing these conditions. Preliminary studies have shown promising results in animal models, indicating that it may have significant therapeutic potential.
Another promising application is in the field of antimicrobial research. With increasing concerns about antibiotic resistance, there is a urgent need for new antimicrobial agents. The unique structure of Benzyl[1-(morpholin-4-yl)propan-2-yl]amine suggests that it may disrupt bacterial cell membranes or interfere with essential metabolic processes, leading to effective antibacterial activity. Further research is needed to confirm these findings and explore optimal dosing regimens.
The compound's potential extends beyond its direct biological activities. Its structural features make it a valuable scaffold for designing new molecules with enhanced properties. By modifying specific functional groups or introducing additional moieties, researchers can tailor its pharmacological profile to target specific diseases or improve its pharmacokinetic characteristics.
In conclusion, Benzyl[1-(morpholin-4-yl)propan-2-yl]amine (CAS No. 106476-34-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation into new therapeutic agents. As synthetic methods continue to evolve and our understanding of biological pathways deepens, this compound is poised to play a crucial role in advancing medical science.
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